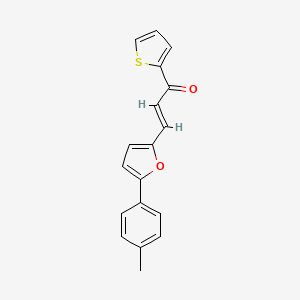
(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14O2S and its molecular weight is 294.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
1. Synthesis
The synthesis of this compound typically involves the use of starting materials such as thiophene derivatives and furan-based compounds. The reaction conditions often include heating in the presence of a catalyst, leading to the formation of the desired chalcone structure. For instance, a related compound was synthesized with a yield of 65% under optimized conditions involving CuI and DBU as catalysts .
2.1 Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.
2.2 Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as an antimicrobial agent.
2.3 Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. In particular, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
3.1 Enzyme Inhibition
Several studies have focused on the inhibitory effects of this compound on enzymes like tyrosinase, which is involved in melanin production. Compounds derived from similar structures have shown IC50 values in the low micromolar range, indicating strong inhibitory potential .
3.2 Molecular Docking Studies
Molecular docking studies suggest that this compound can bind effectively to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level.
Case Study 1: Anticancer Activity
In a study evaluating the effects on B16F10 melanoma cells, it was found that treatment with derivatives of this compound led to a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis being confirmed via flow cytometry assays .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that support the compound's potential as an antimicrobial agent .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antioxidant, antimicrobial, and anticancer domains. Continued exploration into its mechanisms and efficacy could pave the way for novel therapeutic applications.
Tables
Propiedades
IUPAC Name |
(E)-3-[5-(4-methylphenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2S/c1-13-4-6-14(7-5-13)17-11-9-15(20-17)8-10-16(19)18-3-2-12-21-18/h2-12H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWBOZEIHUHPT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














